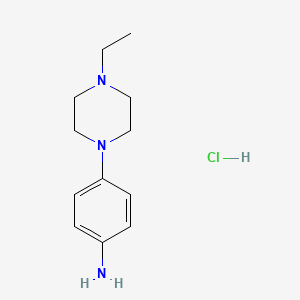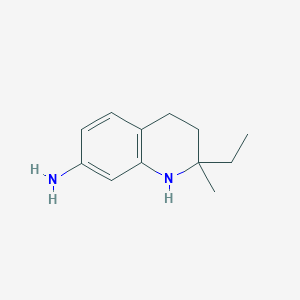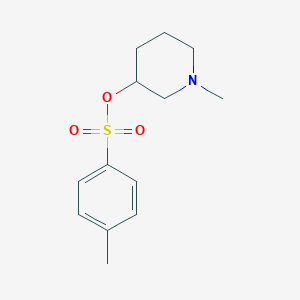![molecular formula C14H20N2 B3250219 Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine CAS No. 201654-33-3](/img/structure/B3250219.png)
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine
Übersicht
Beschreibung
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine is a spirocyclic compound characterized by its unique structure where two rings share a single spiro atom. This compound is part of the broader class of spiro heterocycles, which are known for their rigid spatial structure that enhances potential binding with biochemical targets such as enzymes, receptors, and ion channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves the Stollé type reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride to produce 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates can then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve multicomponent reactions (MCRs) due to their efficiency in generating complex structures in a single step. For instance, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in H2O/EtOH at 50°C has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for the Stollé type reaction, and various dinucleophiles for cyclocondensation reactions . Reaction conditions often involve refluxing in anhydrous toluene or using catalytic amounts of bases like DBU in mixed solvents .
Major Products
The major products formed from these reactions include spirocyclic diones and other polyheterocyclic systems, which are characterized by their enhanced biological activity and potential medicinal applications .
Wissenschaftliche Forschungsanwendungen
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential interactions with biochemical targets such as enzymes and receptors.
Industry: Utilized in the development of new materials with unique physicochemical properties.
Wirkmechanismus
The mechanism of action of spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves its interaction with specific molecular targets. The rigid spirocyclic structure enhances its binding affinity to enzymes, receptors, and ion channels, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spiro heterocycles such as spiro-azetidin-2-one, spiro-pyrrolidine, spiro-indolone, and spiro-pyran derivatives . These compounds share the characteristic spiro atom but differ in the nature of the rings and the specific functional groups attached.
Uniqueness
What sets spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine apart is its specific quinoline and cyclohexane ring system, which imparts unique biological activities and physicochemical properties.
Eigenschaften
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-5-4-11-6-9-14(16-13(11)10-12)7-2-1-3-8-14/h4-5,10,16H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLWHFXAQLHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate](/img/structure/B3250140.png)
![Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide](/img/structure/B3250145.png)





![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)
![3a-Methyl-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinolin-8-ylamine](/img/structure/B3250198.png)

![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)



